molecular formula C2H3F3O B1345743 Methane, trifluoromethoxy- CAS No. 421-14-7

Methane, trifluoromethoxy-

Cat. No.: B1345743
CAS No.: 421-14-7
M. Wt: 100.04 g/mol
InChI Key: JRHMNRMPVRXNOS-UHFFFAOYSA-N
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Description

“Methane, trifluoromethoxy-” is a compound with the molecular formula C2H3F3O . It is also known by other names such as Trifluoromethyl methyl ether, Trifluoromethoxymethane, and Methyl trifluoromethyl ether .


Synthesis Analysis

Methods for the synthesis of trifluoromethoxylated compounds have been an area of great interest. Selective C-H trifluoromethoxylation of arenes and heteroarenes has been achieved as a limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions . Another method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver .


Molecular Structure Analysis

The molecular structure of “Methane, trifluoromethoxy-” was determined by a joint analysis of gas diffraction intensities and rotational constants . The IUPAC name for this compound is trifluoro(methoxy)methane .


Chemical Reactions Analysis

Direct C-H trifluoromethoxylation of arenes and heteroarenes is a significant chemical reaction involving "Methane, trifluoromethoxy-" . This reaction is rare but important for the synthesis of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences .


Physical And Chemical Properties Analysis

“Methane, trifluoromethoxy-” has a molecular weight of 100.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a complexity of 38.5 .

Scientific Research Applications

Catalytic Conversion of Methane

Methane, due to its vast reserves, serves as a crucial feedstock for producing chemicals and as a source of energy. Research has been exploring various strategies for its conversion into more valuable products such as ethylene, liquid hydrocarbon fuels, methanol, and formaldehyde. These strategies involve processes like steam and carbon dioxide reforming, partial oxidation of methane, oxidative coupling, and direct conversion to aromatics in the absence of oxygen. The challenges in these processes include economic separation issues, such as the separation of oxygen from air and hydrogen or hydrocarbons from product streams. Despite these challenges, advancements suggest that extensive utilization of methane for fuels and chemicals is forthcoming, albeit current economic uncertainties limit research activity and technology implementation (Lunsford, 2000).

Oxidative Methane Upgrading

The oxidative upgrading of methane is seen as a promising yet challenging area within catalysis research. Its potential to revolutionize the chemical value chain is significant, driven by the difficult scientific challenges it presents. Despite the high interest over the past decades, challenges such as the development of economically viable methods for the conversion of methane into valuable chemicals remain unsolved. These challenges underline the need for continuous research and development in this field (Hammond, Conrad, & Hermans, 2012).

Methane Activation and Conversion

The direct conversion of methane into more valuable chemicals has garnered intensive study, particularly in catalysis. Although attractive due to its simplicity, direct conversion processes produce chemicals more reactive than methane, posing significant challenges. Current research focuses on C–H bond activation and future challenges in methane conversion, emphasizing the need for novel approaches and technologies to improve the efficiency and selectivity of these processes (Tang, Zhu, Wu, & Ma, 2014).

Safety and Hazards

While we inhale methane as we breathe, exposure to high concentrations of methane, such as “Methane, trifluoromethoxy-”, can be dangerous . Hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents .

Future Directions

The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . Both new reagents and new trifluoromethoxylation strategies have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry .

Properties

IUPAC Name

trifluoro(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c1-6-2(3,4)5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHMNRMPVRXNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073903
Record name Trifluoromethoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-14-7
Record name Methane, trifluoromethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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